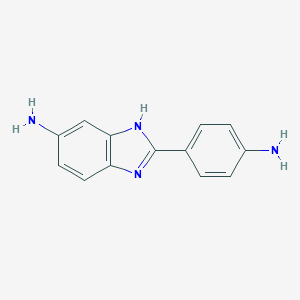

2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Overview

Description

“2-(4-Aminophenyl)-1H-benzimidazol-5-amine” is an important amine compound used in various studies . It’s also known as 4-Aminophenethylamine . It’s used in laboratory chemicals and is advised against use in food, drugs, pesticides, or biocidal products .

Synthesis Analysis

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Molecular Structure Analysis

The molecular structure of “2-(4-Aminophenyl)-1H-benzimidazol-5-amine” has been studied using various spectroscopic techniques . The data clearly indicate that the compound interacts with CT-DNA via intercalation .Chemical Reactions Analysis

The compound has been used in the synthesis of novel 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties . These compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative strains .Scientific Research Applications

Antimicrobial Agents

2-(4-Aminophenyl)-1H-benzimidazol-5-amine: derivatives have been synthesized and evaluated for their potent antimicrobial activity. These compounds, particularly those bearing semicarbazone and thiosemicarbazone moieties, have shown significant antibacterial activity against both Gram-positive and Gram-negative strains . For instance, one study revealed that certain derivatives displayed potent activity with minimal inhibitory concentration (MIC) values as low as 1.56 µg/ml against Pseudomonas aeruginosa . The mode of action is suggested to involve membrane perturbation and intracellular interactions, indicating a potential for developing new antimicrobial therapies.

Polymer Synthesis

The compound has been utilized in the fermentative production of 2-(4-Aminophenyl)ethylamine , which is a potential monomer for polymers and advanced materials . This process involves genetically engineered Escherichia coli and represents a bio-based approach to polymer synthesis, which could lead to more sustainable production methods for high-performance materials.

Covalent Organic Frameworks (COFs)

2-(4-Aminophenyl)-1H-benzimidazol-5-amine: is a building block in the synthesis of COFs. These porous and crystalline materials are formed through covalent interactions between monomers and have applications in catalysis, semiconductors, sensors, pollutant treatment, and separation science . The compound contributes to the designable and controllable structures of COFs, which are distinguished by their high stability, surface area, and adsorption capacity.

Catalysis

In the field of catalysis, vanadium-docked COFs using derivatives of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine have shown remarkable efficacy. These COFs have been used in Mannich reactions, which are valuable for synthesizing a wide range of substrates, including both electron-rich and electron-poor aromatics . The COFs’ stability and crystallinity are key to their performance as catalysts.

Safety And Hazards

properties

IUPAC Name |

2-(4-aminophenyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFOTXWPFVZQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064755 | |

| Record name | 2-(4-Aminophenyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)-1H-benzimidazol-5-amine | |

CAS RN |

7621-86-5 | |

| Record name | 2-(4-Aminophenyl)-5-aminobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7621-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007621865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7621-86-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Aminophenyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)-1H-benzimidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

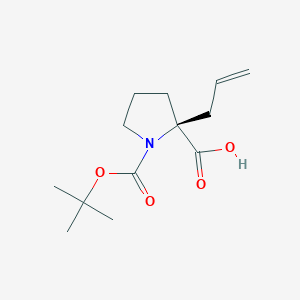

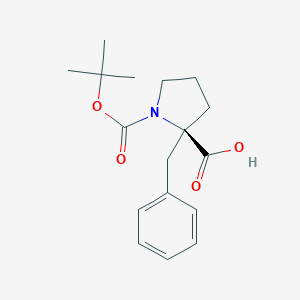

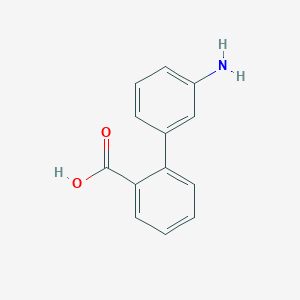

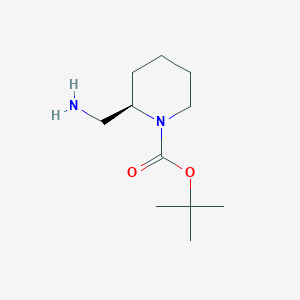

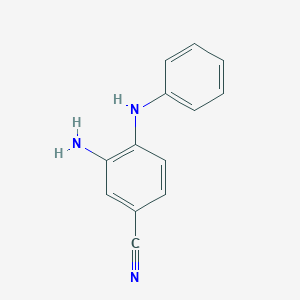

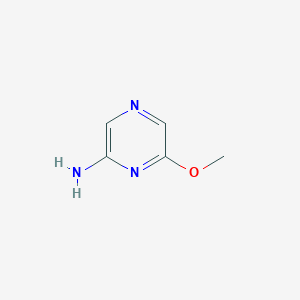

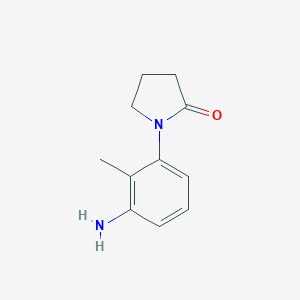

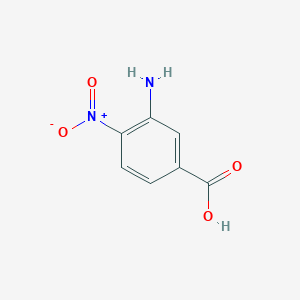

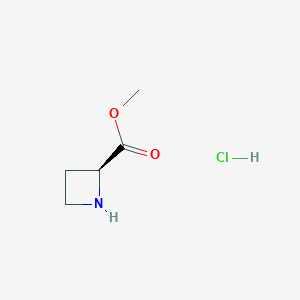

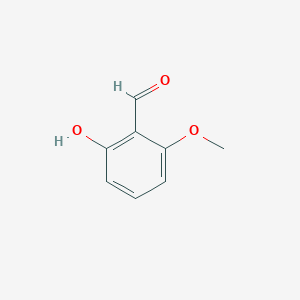

Feasible Synthetic Routes

Q & A

Q1: What is the significance of incorporating APBIA into Poly(p-phenylene benzobisoxazole) (PBO) fibers?

A1: APBIA plays a crucial role in enhancing the mechanical properties of PBO fibers. Research indicates that incorporating APBIA into PBO fibers leads to a significant improvement in both tensile strength and tensile modulus. Specifically, studies have demonstrated a 30.4% enhancement in tensile strength and a 34.9% increase in tensile modulus compared to pristine PBO fibers []. This improvement is attributed to the unique structural characteristics of APBIA, which facilitate stronger interactions within the polymer matrix.

Q2: How is the microstructure of CNT-APBIA-PBO copolymer fibers characterized?

A2: Characterization of the microstructure of CNT-APBIA-PBO copolymer fibers involves utilizing advanced analytical techniques such as Fourier transform infrared spectroscopy (FTIR), wide-angle X-ray diffraction (XRD), and 13C nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into the chemical composition, crystalline structure, and molecular arrangement within the fibers []. Furthermore, microscopic techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) are employed to visualize the surface morphology and internal structure of the fibers, offering valuable information about their overall organization and potential defects.

Q3: What is the most efficient method for synthesizing high-purity APBIA?

A3: The synthesis of high-purity APBIA is typically achieved through a multi-step process involving condensation, reduction, and cyclization reactions. The process commences with the reaction between 2,4-dinitrobenzenamine (DNBA) and 4-nitrobenzoyl chloride (NBC) to yield N-(4'-nitrobenzoyl)-2,4-dinitro benzenamine (NDBA). A critical factor in ensuring high purity is the optimization of the melt condensation step, which should be carried out at temperatures between 170°C and 180°C. This procedure results in NDBA with a purity exceeding 97% and a yield of 68.40% []. Subsequent reduction and cyclization steps ultimately yield APBIA with a purity of 99.5% – suitable for use as a polymer monomer.

Q4: Beyond its role in enhancing fiber properties, are there other potential applications for APBIA?

A4: Yes, recent research highlights the potential of APBIA in the development of novel catalytic materials. Specifically, APBIA has been successfully incorporated into para-aramid aerogels []. These aerogels, characterized by their high porosity and surface area, serve as effective platforms for binding palladium ions (Pd +2). This combination creates a heterogeneous catalyst that exhibits remarkable activity in the selective hydrogenation of various unsaturated organic compounds, including olefins, acetylenes, and nitriles []. The ability of the APBIA-based catalyst to selectively target specific functional groups while leaving others intact holds great promise for applications in fine chemical synthesis and pharmaceutical production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline](/img/structure/B112918.png)